molecular formula C11H15BO3 B1454010 (3-(Cyclopentyloxy)phenyl)boronic acid CAS No. 959850-87-4

(3-(Cyclopentyloxy)phenyl)boronic acid

Cat. No.: B1454010
CAS No.: 959850-87-4
M. Wt: 206.05 g/mol
InChI Key: CGJBKPGDQSBMIY-UHFFFAOYSA-N
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Description

(3-(Cyclopentyloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including (3-(Cyclopentyloxy)phenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale adaptations of laboratory synthetic routes. These methods emphasize efficiency, cost-effectiveness, and scalability. The use of continuous flow reactors and automated systems can enhance the production process by providing precise control over reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclopentyloxy)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol derivative.

    Reduction: Formation of the corresponding borane derivative.

    Substitution: Participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Borane derivatives.

    Substitution: Biaryl compounds resulting from the coupling of the boronic acid with an aryl halide.

Scientific Research Applications

(3-(Cyclopentyloxy)phenyl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which (3-(Cyclopentyloxy)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process involves several key steps:

    Oxidative Addition: The aryl halide reacts with the palladium catalyst to form a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium center.

    Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the active catalyst.

Comparison with Similar Compounds

(3-(Cyclopentyloxy)phenyl)boronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and selectivity in various chemical transformations.

Properties

IUPAC Name

(3-cyclopentyloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10,13-14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJBKPGDQSBMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655556
Record name [3-(Cyclopentyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959850-87-4
Record name [3-(Cyclopentyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-(cyclopentyloxy)phenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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